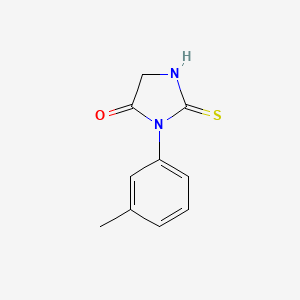

![molecular formula C14H10ClFO2 B1347713 5-Chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde CAS No. 590360-22-8](/img/structure/B1347713.png)

5-Chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

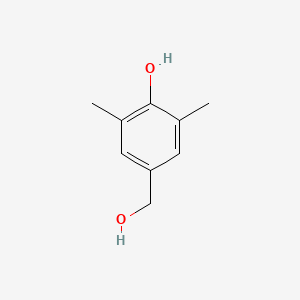

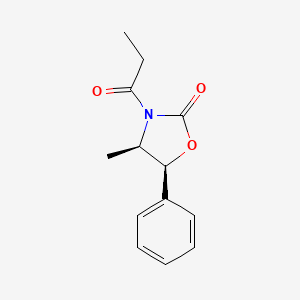

5-Chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde is a chemical compound with the CAS Number: 590360-22-8. It has a molecular weight of 264.68 . The IUPAC name for this compound is 5-chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde .

Molecular Structure Analysis

The InChI code for 5-Chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde is 1S/C14H10ClFO2/c15-12-3-6-14 (11 (7-12)8-17)18-9-10-1-4-13 (16)5-2-10/h1-8H,9H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

5-Chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde is a solid at room temperature .Applications De Recherche Scientifique

Synthesis of Antibacterial Compounds

Research has shown that derivatives obtained from reactions involving benzaldehydes, such as 5-Chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde, have been tested for antibacterial activities. For instance, Xin, Ding, and Zhang (1993) synthesized 1-amino-6-fluoro-1,4-dihydro-4-oxo-7-(substituted) piperazinyl-3-quinolinecarboxylic acids and their derivatives through reactions involving benzaldehydes, showcasing antibacterial potential in vitro (T. Xin, J. Ding, X. P. Zhang, 1993).

Development of Fluorinated Compounds

The synthesis of fluorinated compounds, particularly those involving fluorobenzaldehydes, is a key area of interest. These compounds have applications ranging from radiopharmaceuticals to materials science. For example, research by Funke et al. (2006) on reductive etherification of 4-[18F]fluoro-benzaldehyde with decaborane highlights the potential for synthesizing fluorobenzylethers, which are valuable in the field of medical imaging (U. Funke, Hongmei Jia, S. Fischer, M. Scheunemann, J. Steinbach, 2006).

Catalysis and Organic Transformations

The role of benzaldehydes in catalysis and organic transformations is significant. Studies, such as the one by Chen, Ozturk, and Sorensen (2017), demonstrate the use of benzaldehydes in Pd-catalyzed ortho C-H hydroxylation, emphasizing the importance of these compounds in facilitating complex chemical transformations (Xiao-Yang Chen, Seyma Ozturk, E. J. Sorensen, 2017).

Enzymatic Transformations

Enzymatic transformations involving benzaldehydes also represent an innovative area of research. For example, the work by Moonen, Westphal, Rietjens, and Berkel (2005) on the enzymatic Baeyer-Villiger oxidation of fluorobenzaldehydes showcases the potential for using enzymes to achieve selective oxidations, offering a greener alternative to traditional chemical methods (M. Moonen, A. Westphal, I. Rietjens, W. Berkel, 2005).

Light Harvesting and Nonlinear Optical Properties

Research into the light harvesting and nonlinear optical properties of compounds synthesized from benzaldehydes has also been conducted. Studies like the one by Sheena Mary et al. (2019) explore the quantum mechanical properties of aromatic halogen-substituted compounds, indicating their potential application in the development of novel materials for energy conversion and photonic devices (Y. Sheena Mary, T. Ertan-Bolelli, Renjith Thomas, Akhil R. Krishnan, K. Bolelli, E. Kasap, T. Onkol, I. Yildiz, 2019).

Safety and Hazards

Propriétés

IUPAC Name |

5-chloro-2-[(4-fluorophenyl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO2/c15-12-3-6-14(11(7-12)8-17)18-9-10-1-4-13(16)5-2-10/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBKZSMMHROQOIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80358394 |

Source

|

| Record name | 5-chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde | |

CAS RN |

590360-22-8 |

Source

|

| Record name | 5-chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

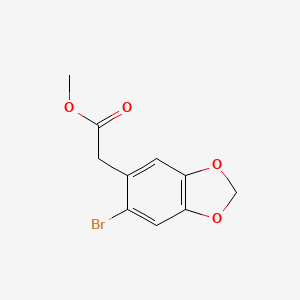

![4'-Bromo-[1,1'-biphenyl]-4-amine](/img/structure/B1347636.png)

![1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione](/img/structure/B1347638.png)

![2-{[(3-Chloro-4-fluorophenyl)amino]methyl}phenol](/img/structure/B1347651.png)